Octanoic acid 1-C-13
Overview
Description
- Octanoic acid, also known as caprylic acid, is an eight-carbon chain fatty acid.
- It is found naturally in coconuts, breast milk, and some plant oils.
- It has been studied for dietary and medical research related to weight loss and exercise building.
Synthesis Analysis
- Industrially produced by the oxidation of the corresponding alkene or organometallic compounds.
- Extracted from plant and animal fats and oils.
Molecular Structure Analysis
- Formula: C₈H₁₆O₂
- Molecular weight: 144.2114 g/mol
- Structure:
Chemical Reactions Analysis
- Octanoic acid participates in various reactions typical of carboxylic acids, including esterification, amidation, and oxidation.
Physical And Chemical Properties Analysis
- Freezing point: 16.7°C
- Boiling point: 239.7°C
- Found naturally in milk and oils.
Scientific Research Applications
Gastric Emptying Studies
Octanoic acid 1-C-13 has been widely used in gastric emptying studies. It serves as a medium-chain fatty acid marked with the stable isotope 13C, which is immediately absorbed in the duodenum, providing a noninvasive method for measuring gastric emptying. This application has been utilized in various studies, including those focusing on formula-fed and breast-fed infants, premature infants, and even animal studies like those in ponies (Van Den Driessche et al., 1997), (Pozler et al., 2003), (Wyse et al., 2001).
Pharmaceutical and Chemical Analysis
Octanoic acid 1-C-13 is also important in the field of pharmaceutical and chemical analysis. For instance, its synthesis and analysis are crucial in understanding the structure and composition of certain drugs and chemicals, as demonstrated in a study by Wang Huiqion (2000) (Wang Huiqion, 2000).
Binding and Transfer Studies
The compound plays a significant role in studies related to binding and transfer processes, such as its interaction with albumin and its transfer to phospholipid bilayers. This aspect has been explored in studies focusing on its binding to bovine serum albumin and its interaction with different fatty acids (Cistola et al., 1987), (Hamilton, 1989).
Microbial Metabolism
In microbiology, octanoic acid 1-C-13 has been used to explore microbial metabolism, as seen in studies of Escherichia coli where it was used to investigate the production of 1-octanol (Hernández Lozada et al., 2020).
Neurobiology and Brain Metabolism
In neurobiology, the compound is used to study brain metabolism, particularly in the context of neurological disorders. A study by Andersen et al. (2021) demonstrated its role in promoting GABA synthesis in neurons through astrocyte metabolism (Andersen et al., 2021).
Safety And Hazards
- Causes severe skin burns and eye damage.
- May cause respiratory irritation.
- Harmful to aquatic life.
Future Directions
- Further research on its applications in weight loss and exercise building.
properties
IUPAC Name |
(113C)octanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i8+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWZKQHOCKIZLMA-VJJZLTLGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC[13C](=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90436839 | |
Record name | Caprylic acid-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octanoic acid 1-C-13 | |
CAS RN |
59669-16-8 | |
Record name | Octanoic acid 1-C-13 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059669168 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Caprylic acid-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90436839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OCTANOIC ACID 1-13C | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTANOIC ACID 1-C-13 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E775ICF82G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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